molecular formula C16H19IN2O2S B8483281 2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide

2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide

Cat. No. B8483281
M. Wt: 430.3 g/mol
InChI Key: XHYDBSOOMJGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735589B2

Procedure details

To a solution of 2-(4-amino-3-iodo-phenyl)-ethanesulfonic acid methylamide (100 g) in anhydrous methanol (500 ml), a solution of benzaldehyde (46 g) in methanol (100 ml) was added dropwise maintaining temperature below 30° C. The reaction mass was stirred for 2-3 hours at 25° C. and sodium borohydride (12 g) was added over a period of 2 hours maintaining the temperature below 30° C. The reaction mass was stirred for about 2 hours at 25° C. Methanol was evaporated from the mixture and water (1000 ml) was added. The solution was extracted with dichloromethane (2000 ml). The organic layer was washed with water and distilled under vacuum to obtain a solid. The solid was treated with isopropyl alcohol (500 ml), filtered and dried under vacuum at 50-55° C. to obtain the title compound. (Yield: 116 g, HPLC Purity: 99%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([I:15])[CH:9]=1)(=[O:5])=[O:4].[CH:16](=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[BH4-].[Na+].C(O)(C)C>CO>[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:10]([I:15])[CH:9]=1)(=[O:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CNS(=O)(=O)CCC1=CC(=C(C=C1)N)I
Name
Quantity
46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 2-3 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for about 2 hours at 25° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated from the mixture and water (1000 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (2000 ml)
WASH
Type
WASH
Details
The organic layer was washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50-55° C.

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
CNS(=O)(=O)CCC1=CC(=C(C=C1)NCC1=CC=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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